2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic core (benzothiophene and pyrimidine rings) with a sulfur atom at position 2 and a 2-chlorobenzylsulfanyl substituent. The 3-methyl group on the pyrimidine ring enhances steric stability, while the tetrahydro moiety increases conformational flexibility. Its synthesis typically involves Gewald reaction intermediates followed by formamide cyclization and chlorination steps .
Properties
Molecular Formula |
C18H17ClN2OS2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17ClN2OS2/c1-21-17(22)15-12-7-3-5-9-14(12)24-16(15)20-18(21)23-10-11-6-2-4-8-13(11)19/h2,4,6,8H,3,5,7,9-10H2,1H3 |
InChI Key |
COUOLRXDFRLUSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC=CC=C3Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: The initial step involves the construction of the benzothieno ring system through cyclization reactions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-chlorobenzyl chloride as the starting material.
Sulfanyl Group Addition: The sulfanyl group is incorporated through thiolation reactions, typically using thiol reagents under basic conditions.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through condensation reactions with appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted benzothienopyrimidines.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism in Chlorobenzyl Substituents
- 2-[(3-Chlorobenzyl)sulfanyl] analogues (e.g., CID 1890644, C24H21ClN2OS2): The 3-chlorobenzyl substituent alters electronic distribution and steric interactions compared to the 2-chloro isomer. This positional change reduces dipole moments and may decrease binding affinity to targets requiring precise halogen positioning . Example: 2-[(3-Chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one shows reduced cytotoxicity in cancer cell lines compared to the 2-chloro derivative, suggesting positional sensitivity in biological activity .
Variations in the Sulfanyl-Linked Moieties
- Phenoxy vs. This modification enhances solubility but reduces membrane permeability . Oxoethylsulfanyl derivatives (e.g., 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]- analogues):
- The ketone group introduces metabolic liability (e.g., susceptibility to reductase enzymes) but improves interaction with polar binding pockets in enzymes like dihydrofolate reductase .
Substituents on the Pyrimidine Ring
- 3-Methyl vs. 3-Aryl Groups :
- The 3-methyl group in the target compound provides minimal steric hindrance, whereas 3-aryl substituents (e.g., 4-methylphenyl or 4-methoxyphenyl) enhance π-π stacking with aromatic residues in protein targets. For instance, 3-(4-methoxyphenyl) derivatives exhibit higher antimicrobial activity (MIC = 8 µg/mL) compared to 3-methyl analogues (MIC = 16 µg/mL) .
- Triazolo annulation (e.g., [1,2,4]triazolo[4,3-c]thienopyrimidines) enhances rigidity and selectivity for kinase inhibitors .
Antimicrobial Activity
- The target compound’s 2-chlorobenzylsulfanyl group demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming 4-bromophenoxy analogues (MIC > 64 µg/mL) but underperforming compared to 3-(4-methoxyphenyl) derivatives .
- Mechanism : Sulfanyl-linked halogens disrupt bacterial membrane integrity, while the pyrimidine core inhibits folate biosynthesis .
Anticancer Potential
- Derivatives with piperazine-linked sulfanyl groups (e.g., compound 4c in ) show enhanced cytotoxicity (IC50 = 12 µM against MCF-7 cells) due to improved solubility and DNA intercalation. The target compound’s 3-methyl group limits this effect (IC50 = 45 µM) .
Physicochemical Properties
Biological Activity
The compound 2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 305.82 g/mol. The structure features a benzothieno-pyrimidine core, which is known for its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains.
Table 1: Antimicrobial Activity of 2-[(2-chlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that the compound exhibits selective cytotoxic effects against cancer cell lines. For instance, studies involving human HeLa cells and murine L1210 leukemia cells revealed promising results.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| L1210 | 8 |
The IC50 values indicate that the compound has a significant cytostatic effect on these cell lines, suggesting potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Preliminary studies suggest that it may inhibit key enzymes or pathways associated with cell division and metabolic processes in cancer cells.
Case Studies
A notable study conducted by explored the effects of various benzothieno-pyrimidine derivatives on tumor cell lines. The study found that modifications to the sulfur moiety significantly enhanced the cytotoxic properties of these compounds. The specific compound under investigation displayed enhanced activity compared to other derivatives tested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
